

# Preclinical and Phase 1 Safety and Toxicology Profile of Frunexian: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction:

Frunexian (formerly known as EP-7041 and HSK36273) is an investigational, highly potent, and selective small molecule inhibitor of activated Factor XI (FXIa).[1][2][3] Developed by Cadrenal Therapeutics, it is a fast-on/fast-off parenteral anticoagulant designed for acute care environments where rapid, controllable, and reversible anticoagulation is critical, such as during complex cardiac surgeries.[4] Epidemiological data and animal models suggest that inhibiting FXIa can selectively interfere with clot formation without significantly increasing the risk of bleeding, a major drawback of traditional anticoagulants.[1][4] Frunexian is currently the only intravenous small-molecule FXIa inhibitor in active development specifically for acute indications and is positioned as a Phase 2-ready asset.[2][4]

This technical guide summarizes the available preclinical and Phase 1 clinical data on the safety, toxicology, pharmacokinetics (PK), and pharmacodynamics (PD) of **Frunexian**.

### **Mechanism of Action**

**Frunexian** exerts its anticoagulant effect by directly inhibiting FXIa, a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1][5] FXIa amplifies the clotting cascade by activating Factor IX, which in turn leads to the activation of Factor X and the subsequent generation of thrombin.[1] Unlike pathways targeted by many traditional anticoagulants, FXIa appears to be more critical for pathologic thrombosis than for normal



hemostasis.[4][5] By selectively targeting FXIa, **Frunexian** is designed to uncouple the antithrombotic effect from the risk of bleeding.[5]



Click to download full resolution via product page

**Frunexian**'s target within the coagulation cascade.

## **Pharmacokinetics and Pharmacodynamics**

Data from a Phase 1 randomized, placebo- and positive-controlled, ascending-dose study in 54 healthy Chinese adult volunteers provides key insights into **Frunexian**'s PK and PD profile following a continuous 5-day intravenous infusion.[1][3]

Pharmacokinetics (PK):

**Frunexian** demonstrated predictable and dose-proportional pharmacokinetics.[1][3] A steady state was achieved rapidly, and the drug exhibited a short half-life, consistent with its design for acute care settings requiring precise control.[1][4]

Table 1: Key Pharmacokinetic Parameters of Frunexian



| Parameter                        | Value             | Source |
|----------------------------------|-------------------|--------|
| Time to Steady State<br>(Median) | 1.02 - 1.50 hours | [1]    |
| Mean Half-life (t½)              | 1.15 - 1.43 hours | [1][6] |

| Exposure (Css and AUC) | Dose-proportional increases |[1][3][6] |

Pharmacodynamics (PD):

**Frunexian** showed a dose-dependent anticoagulant effect, measured by the prolongation of activated partial thromboplastin time (aPTT) and direct inhibition of FXIa activity.[1][7] Notably, there was no appreciable change in prothrombin time (PT), confirming the drug's specific action on the intrinsic coagulation pathway.[1][7]

Table 2: Pharmacodynamic Effects of Frunexian (5-Day Continuous IV Infusion)

| Dose Group<br>(mg/kg/h) | Maximum aPTT<br>Ratio to Baseline<br>(Mean) | Maximum FXIa<br>Inhibition (Mean) | Source |
|-------------------------|---------------------------------------------|-----------------------------------|--------|
| Placebo                 | 1.04                                        | -6.07%                            | [1]    |
| 0.3                     | 1.33                                        | -56.14%                           | [1]    |
| 0.6                     | 1.46                                        | -75.21%                           | [1]    |
| 1.0                     | 1.59                                        | -83.25%                           | [1]    |
| 1.5                     | 1.80                                        | -92.25%                           | [1]    |

| 2.25 | 1.92 | -95.66% |[1] |

The relationship between **Frunexian** plasma concentration and its effect on aPTT and FXI clotting activity was characterized by Emax models, with EC50 values of 8940 ng/mL and 1300 ng/mL, respectively.[1][3][6][8]



## **Safety and Toxicology Summary**

In both preclinical in vivo animal studies and Phase 1 human trials, **Frunexian** has demonstrated the ability to inhibit thrombosis while minimizing the risk of unwanted bleeding.[4]

Phase 1 Human Safety Data:

In a study with 54 healthy volunteers, continuous intravenous administration of **Frunexian** for 5 consecutive days was generally well-tolerated.[1][4]

- Bleeding Events: No bleeding events were reported in the Frunexian groups.[1][3]
- Adverse Events (AEs): The AE profile did not suggest an increased risk of bleeding.[4] After excluding AEs related to the expected prolongation of aPTT, the incidence of drug-related AEs was 10.0% in the Frunexian group, compared to 10.0% in the placebo group and 100.0% in the heparin sodium (positive control) group.[3]
- Liver Function: All drug-related AEs in the **Frunexian** group were abnormal liver function.[3] Three subjects (one in the 0.6 mg/kg/h group and two in the 2.25 mg/kg/h group) discontinued the infusion due to abnormal liver function.[3]

# **Experimental Protocols: Phase 1 Dose-Escalation Study**

The primary source of clinical safety and toxicology data is a randomized, controlled Phase 1 study conducted in healthy Chinese adult volunteers.[1]

- Study Design: A randomized, placebo- and positive-controlled, sequential, ascending-dose study.[1][3]
- Population: 54 healthy Chinese adult volunteers.[1]
- Dosing Regimen: Continuous intravenous infusion for 5 consecutive days.[1][3]
- Dose Cohorts:



- Frunexian: 0.3, 0.6, 1.0, 1.5, and 2.25 mg/kg/h.[1]
- Positive Control: Heparin sodium at 8 IU/kg/h (for the first two dose panels only).[1][3]
- o Control: Placebo.[1]
- Endpoints: The study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of Frunexian.[1][3]





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetics, pharmacodynamics, and safety of frunexian in healthy Chinese volunteer adults: A randomized dose-escalation phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frunexian Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. cadrenal.com [cadrenal.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Pharmacokinetics, pharmacodynamics, and safety of frunexian in healthy Chinese volunteer adults: A randomized dose-escalation phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cadrenal.com [cadrenal.com]
- 8. frunexian (EP-7041 Intravenous) / eXIthera Pharma, Haisco [delta.larvol.com]
- To cite this document: BenchChem. [Preclinical and Phase 1 Safety and Toxicology Profile of Frunexian: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829284#preclinical-safety-and-toxicology-data-for-frunexian]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com